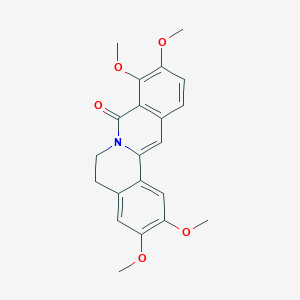
8-Oxypalmatine
Vue d'ensemble
Description
8-Oxypalmatine is a novel oxidative metabolite of palmatine . It is derived from Fibraureae caulis Pierre and has been used to relieve inflammatory diseases like ulcerative colitis (UC) . The metabolites of palmatine were believed to contribute significantly to its outstanding biological activities .
Molecular Structure Analysis
The molecular formula of this compound is C21H21NO5 . The molecular weight is 367.4 . Unfortunately, the specific molecular structure is not provided in the available resources.Applications De Recherche Scientifique
Effet anti-colite
Il a été constaté que l' 8-Oxypalmatine présentait des effets anti-colite supérieurs . Il s'agit d'un métabolite oxydatif médiée par le foie de la palmatine, un alcaloïde isoquinoléique dérivé de Fibraureae caulis Pierre . Dans des études, l' this compound et la palmatine ont efficacement atténué les manifestations cliniques, les scores de l'IDA et les dommages pathologiques dans la colite induite par le sulfate de dextrane sodique (DSS) chez les souris Balb/c . Ils ont également efficacement atténué les marqueurs de stress oxydatif et les médiateurs inflammatoires dans le côlon .
Régulation de la voie Nrf2
Il a été constaté que l' this compound active de manière significative la voie Nrf2 . La voie Nrf2 est un régulateur essentiel de la résistance cellulaire aux oxydants, et
Mécanisme D'action
8-Oxypalmatine and palmatine effectively mitigated clinical manifestations, DAI scores, and pathological damage in dextran sodium sulfate (DSS)-induced colitis in Balb/c mice . They also effectively mitigated oxidative stress markers and inflammatory mediators in the colon . Furthermore, they significantly activated the Nrf2 pathway, while substantially suppressing the activation of the NLRP3 inflammasome .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Orientations Futures
8-Oxypalmatine showed superior anti-colitis effect to palmatine, which was similar to the positive drug mesalazine with much smaller dosage . These findings suggested that this compound exerted appreciable protective effect on DSS-induced colitis, at least in part, via activating Nrf2 pathway and inhibiting NLRP3 inflammasome . This compound might have the potential to be further developed into a promising candidate for the treatment of UC .
Propriétés
IUPAC Name |
2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-24-16-6-5-13-9-15-14-11-18(26-3)17(25-2)10-12(14)7-8-22(15)21(23)19(13)20(16)27-4/h5-6,9-11H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIUUCTTWZPXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C3C4=CC(=C(C=C4CCN3C2=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 8-Oxypalmatine and where is it found?
A1: this compound is a protoberberine alkaloid naturally found in plants like Sinomenium acutum [] and Berberis wallichiana []. It is also identified as a novel oxidative metabolite of palmatine [].
Q2: What are the known biological activities of this compound?
A2: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (breast carcinoma), and DU145 (prostate carcinoma) []. Notably, it demonstrates superior anti-colitis effects [] and regulates proliferation and apoptosis in breast cancer cells [].
Q3: How does this compound exert its anti-cancer effects?
A3: Studies suggest that this compound regulates the PI3K/AKT signaling pathway, which plays a crucial role in cell growth and survival, contributing to its anti-cancer properties in breast cancer cells [].
Q4: What is the mechanism behind this compound's anti-inflammatory action?
A4: this compound's anti-colitis effect is linked to its ability to regulate Nrf2, a transcription factor involved in antioxidant responses, and the NLRP3 inflammasome, a key component of the innate immune system [].
Q5: Are there any synthetic routes to obtain this compound?
A5: Yes, several synthetic approaches have been developed. Notably, a novel synthesis utilizing a toluamide-benzonitrile cycloaddition enables the preparation of this compound. This method serves as a formal synthesis for tetrahydropalmatine as well [, ]. Additionally, a five-step total synthesis utilizing a Co(III)-catalyzed vinylene transfer reaction and Heck annulation has been reported, highlighting the versatility in obtaining this alkaloid []. A divergent synthetic route focusing on 9,10-oxygenated tetrahydroprotoberberine and 8-oxoprotoberberine alkaloids also leads to the successful synthesis of this compound [].
Q6: What analytical techniques are used to identify and quantify this compound?
A6: Electrochemiluminescence (ECL) has proven to be a sensitive method for the determination of this compound. Using a vaseline-impregnated graphite anode, a linear relationship between ECL intensity and this compound concentration was observed, allowing for its quantification in pharmaceutical preparations []. Additionally, UHPLC-QQQ-MS/MS has been employed for the simultaneous determination of multiple alkaloids, including this compound, in Sinomenium acutum stem, contributing to quality control measures for this plant [].
Q7: Has this compound been investigated for its potential in multi-drug resistance reversal?
A7: While this compound itself hasn't been directly studied for this purpose, its related compound, obacunone, isolated alongside this compound from Phellodendron amurense, has shown significant P-gp MDR inhibition activity []. This finding suggests a potential avenue for exploring the MDR reversal capabilities of this compound in future research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




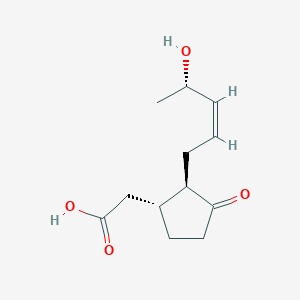
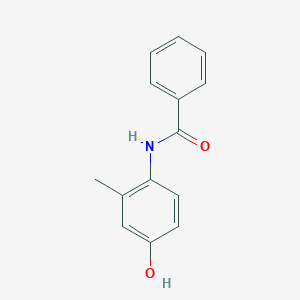
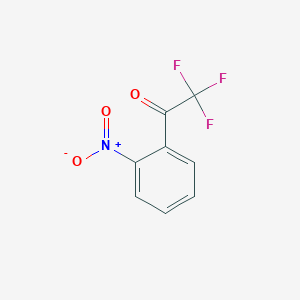
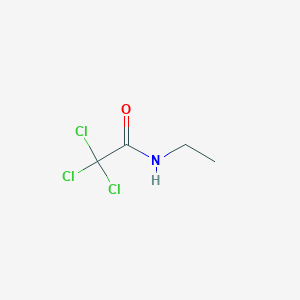

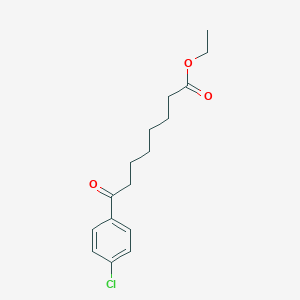
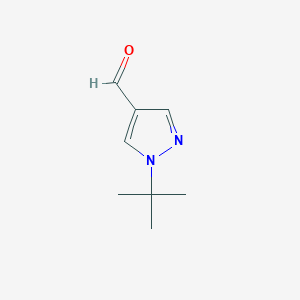




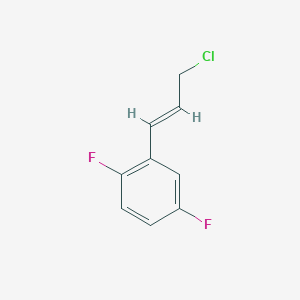
![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)